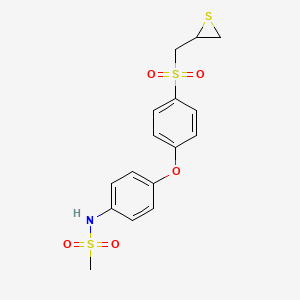

N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of MMP-2/MMP-9 Inhibitor V involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure is synthesized through a series of reactions, including nucleophilic substitution and sulfonation.

Introduction of functional groups: Functional groups such as methanesulfonamido and phenylsulfonyl are introduced to enhance the compound’s solubility and selectivity.

Final assembly: The final product is obtained through purification and crystallization processes.

Analyse Des Réactions Chimiques

MMP-2/MMP-9 Inhibitor V undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Applications De Recherche Scientifique

MMP-2/MMP-9 Inhibitor V has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study the inhibition of matrix metalloproteinases and their role in various chemical processes.

Industry: The compound is used in the development of new drugs and therapeutic agents targeting MMPs.

Mécanisme D'action

MMP-2/MMP-9 Inhibitor V exerts its effects by binding to the active site of MMP-2 and MMP-9, thereby inhibiting their enzymatic activity . This binding is irreversible and prevents the enzymes from degrading the extracellular matrix . The compound also exhibits selectivity for MMP-2 and MMP-9 over other MMPs, making it a valuable tool for studying these specific enzymes .

Comparaison Avec Des Composés Similaires

MMP-2/MMP-9 Inhibitor V is unique in its enhanced aqueous solubility and improved selectivity compared to other MMP inhibitors . Similar compounds include:

SB-3CT: A sulfonamido analog with lower selectivity and solubility.

GM6001: A general MMP inhibitor that lacks the selectivity of MMP-2/MMP-9 Inhibitor V.

Marimastat: Another broad-spectrum MMP inhibitor with different selectivity profiles.

MMP-2/MMP-9 Inhibitor V stands out due to its ability to selectively inhibit MMP-2 and MMP-9 without affecting other MMPs at lower concentrations .

Activité Biologique

N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a thiirane moiety and sulfonamide functional groups. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Antiviral Activity

The antiviral potential of thiirane derivatives has been explored in several studies. For instance, a series of thiourea compounds were evaluated against HIV strains and demonstrated significant antiviral activity. While specific data for the target compound is scarce, the presence of similar functional groups suggests potential antiviral properties.

Table 2: Antiviral Activity of Related Compounds

| Compound Name | Virus Type | IC50 (µg/ml) | Maximum Protection (%) |

|---|---|---|---|

| Thiourea Derivative 1 | HIV-1 | 65.9 | 100% at 125 µg/ml |

| Thiourea Derivative 2 | HSV-1 | Not Reported | Not Reported |

| Thiourea Derivative 3 | Coxsackie B4 | Not Reported | Not Reported |

Case Studies and Research Findings

Recent literature has focused on the biological activities of thiirane derivatives, highlighting their potential as selective inhibitors for various diseases. A comprehensive review discussed the synthesis and structure-activity relationships (SAR) of these compounds, emphasizing their role in medicinal chemistry.

Key Findings:

- Structure-Activity Relationship: The presence of a thiirane ring enhances biological activity by improving solubility and bioavailability.

- Mechanism of Action: Some thiirane derivatives have been shown to interact with specific enzymes involved in viral replication and cancer cell proliferation.

Propriétés

Numéro CAS |

869577-53-7 |

|---|---|

Formule moléculaire |

C16H17NO5S3 |

Poids moléculaire |

399.5 g/mol |

Nom IUPAC |

N-[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanesulfonamide |

InChI |

InChI=1S/C16H17NO5S3/c1-24(18,19)17-12-2-4-13(5-3-12)22-14-6-8-16(9-7-14)25(20,21)11-15-10-23-15/h2-9,15,17H,10-11H2,1H3 |

Clé InChI |

PHMPGOJWLISPFK-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CS3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.